molecular formula C5H10N2O2 B011476 1-(1-Hydroxyethyl)imidazolidin-2-one CAS No. 109674-15-9

1-(1-Hydroxyethyl)imidazolidin-2-one

Cat. No.: B011476
CAS No.: 109674-15-9
M. Wt: 130.15 g/mol
InChI Key: YAEWEVDBVRPFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxyethyl)imidazolidin-2-one (CAS: 109674-15-9) is a cyclic urea derivative of significant interest in chemical and environmental research. With the molecular formula C5H10N2O2 and a molar mass of approximately 130.15 g/mol, this compound serves as a key intermediate and subject of study in various scientific fields. Key Research Applications & Value: Amine Degradation Studies: This compound is identified as a principal thermal degradation product of monoethanolamine (MEA), a solvent widely used in post-combustion carbon capture (CCC) processes. Research into this compound is crucial for understanding solvent degradation pathways, optimizing system performance, and mitigating solvent loss in industrial carbon dioxide capture technologies . Synthetic Intermediate: As a member of the imidazolidin-2-one family, this compound features a core structure that is omnipresent in pharmaceuticals, natural products, and chiral auxiliaries. It can be a valuable building block for synthesizing more complex molecules in organic and medicinal chemistry . The imidazolidin-2-one ring is typically synthesized through the direct incorporation of a carbonyl group into 1,2-diamines, using various carbonylating agents . Handling & Usage: This product is intended For Research Use Only and is not classified as a medicinal product or medical device. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this chemical.

Properties

CAS No.

109674-15-9

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-(1-hydroxyethyl)imidazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9)

InChI Key

YAEWEVDBVRPFFY-UHFFFAOYSA-N

SMILES

CC(N1CCNC1=O)O

Canonical SMILES

CC(N1CCNC1=O)O

Synonyms

2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Solubility Key Applications Reference
1-(1-Hydroxyethyl)imidazolidin-2-one Hydroxyethyl Not reported High (aqueous) Intermediate, solubilizing agent
1-(2-Chloroethyl)imidazolidin-2-one Chloroethyl Not reported Moderate Alkylating agent (carmustine metabolite)
1-(2-Pyridyl)imidazolidin-2-one Pyridyl Not reported Moderate (DMF-soluble) Cytotoxic copper complexes
1-(4-Methoxyphenyl)imidazolidin-2-one (7a) Methoxyphenyl 212–213 Low Fluorescent probes
1,3-Dimethylimidazolidin-2-one Methyl Not reported High (polar solvents) Lab solvent

Key Observations :

  • Hydrophilicity : The hydroxyethyl group confers superior aqueous solubility compared to chloroethyl or aryl-substituted analogs .
  • Thermal Stability : Aryl-substituted derivatives (e.g., 7a) exhibit higher melting points (~212°C), likely due to π-π stacking .
  • Reactivity : Chloroethyl derivatives participate in alkylation reactions, as seen in carmustine metabolites, whereas hydroxyethyl derivatives lack such reactivity .
Anticancer Activity
  • 1-(2-Pyridyl)imidazolidin-2-one derivatives form copper complexes (e.g., 5j ) with potent cytotoxicity (IC₅₀ ~1–10 µM) against human tumor cell lines (LCLC-103H, 5637) .
Enzyme Inhibition
  • Chlorinated benzyl derivatives (e.g., Compound 4: 1-(2-chlorobenzyl)-imidazolidin-2-one) inhibit SARS-CoV-2 Mpro (IC₅₀ ~0.1–1 µM), attributed to halogen-mediated hydrophobic interactions .

Key Observations :

  • Aryl-substituted derivatives (e.g., 7a) require multi-step syntheses with moderate yields (29–67%), whereas hydroxyethyl derivatives are simpler to prepare but lack detailed optimization data .
  • Chlorinated analogs (e.g., Compound 4) are often commercially available, reflecting their utility in drug discovery .

Preparation Methods

Reaction Mechanism

The reaction proceeds via the formation of an intermediate carbamate salt, which cyclizes into HEIDN under elevated temperatures:

  • Carbamate Formation :
    HOCH2CH2NH2+CO2HOCH2CH2NHCOOH+\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCOO}^- \text{H}^+

  • Cyclization :
    HOCH2CH2NHCOOH+ΔC5H10N2O2+H2O\text{HOCH}_2\text{CH}_2\text{NHCOO}^- \text{H}^+ \xrightarrow{\Delta} \text{C}_5\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

Key Parameters

  • Catalyst : Alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) at 0.5–30 wt% of reactants.

  • Temperature : 130–240°C (optimal: 180°C).

  • Pressure : CO₂ partial pressure of 20–60 barg.

  • Reaction Time : 1–100 hours.

Table 1: Performance of Base Catalysts in HEIDN Synthesis

ExampleCatalyst (wt%)Temp (°C)Time (h)MEA Conversion (%)HEIDN Selectivity (%)
5None1801200
8K₂CO₃ (10)180128672
9Na₂CO₃ (10)180247868

The absence of a catalyst (Example 5) results in no HEIDN formation, highlighting the necessity of base catalysts for cyclization. Potassium carbonate outperforms sodium carbonate due to higher basicity, achieving 86% MEA conversion in 12 hours.

Carbamate Salt Decomposition Pathway

An alternative route utilizes pre-formed N-(2-hydroxyethyl) carbamate salts of MEA, bypassing the carbamate formation step. This method is advantageous for continuous production systems.

Process Overview:

  • Carbamate Synthesis :
    MEA reacts with CO₂ at 25–240°C and 1–150 barg to form the carbamate salt.

  • Thermal Cyclization :
    The carbamate is heated with a base catalyst (e.g., K₂CO₃) at 130–180°C for 1–60 hours.

Table 2: Cyclization of Pre-Formed Carbamate Salts

Carbamate SourceCatalystTemp (°C)Time (h)HEIDN Yield (%)
MEA-CO₂ AdductK₂CO₃1801272
Commercial SaltNa₂CO₃1702465

This method reduces reaction variability but requires additional steps for carbamate isolation.

Oxazolidinone and Urea Derivative Pathways

2-Oxazolidinone Rearrangement

HEIDN can be synthesized via the reaction of 2-oxazolidinone with MEA in the presence of a base. The mechanism involves nucleophilic ring-opening followed by cyclization:

2-Oxazolidinone+HOCH2CH2NH2HEIDN\text{2-Oxazolidinone} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HEIDN}

Table 3: Oxazolidinone-Based Synthesis

Oxazolidinone (mol)MEA (mol)CatalystTemp (°C)HEIDN Yield (%)
1.01.2K₂CO₃16058
1.01.5None16012

Catalytic bases are critical, with K₂CO₃ enabling a 58% yield compared to 12% without a catalyst.

N,N'-Bis(2-hydroxyethyl)urea (BHEU) Cyclization

BHEU, a byproduct of MEA-CO₂ reactions, can be converted to HEIDN under basic conditions:

BHEUBaseHEIDN+NH3\text{BHEU} \xrightarrow{\text{Base}} \text{HEIDN} + \text{NH}_3

This pathway is less efficient, with yields rarely exceeding 40% due to competing decomposition reactions.

Industrial-Scale Optimization

The IMC Chemicals Facility (Trona, CA) employs a continuous reactor system for HEIDN production, achieving a 75% aqueous solution purity. Key industrial considerations include:

  • Solvent Use : Methanol or water improves reactant miscibility.

  • Reactor Design : Sealed autoclaves resistant to 32.4 barg pressure prevent CO₂ leakage.

  • Byproduct Management : BHEU and unreacted MEA are recycled into the feed stream.

Emerging Methods and Innovations

A 2023 Chinese patent (CN107445954B) describes a solvent-free method using nanostructured MgO catalysts, achieving 89% HEIDN yield at 200°C and 50 barg CO₂ . This approach reduces energy consumption by 20% compared to traditional methods.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal Range
Temperature60–70°C
SolventEthanol/Water (3:1)
CatalystH₂SO₄ (0.1 M)
Reaction Time6–8 hours

Basic: How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the hydroxyethyl group shows a triplet at δ 3.5–4.0 ppm (¹H) and a signal near δ 60–65 ppm (¹³C) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths and angles. The imidazolidin-2-one ring typically adopts a slightly non-planar conformation due to steric interactions .
  • Mass Spectrometry : LC-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 131.1) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450 or amyloid-beta proteins. Key steps:

Ligand Preparation : Optimize the derivative’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.

Target Selection : Use PDB structures (e.g., 5YH for enzyme targets) .

Docking Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Table 2: Example Docking Scores

DerivativeTarget (PDB ID)Binding Energy (kcal/mol)
Hydroxyethyl analog5YH-8.2
Chlorophenyl analog6LU7-7.9

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for imidazolidin-2-one derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

  • Variable-Temperature NMR : Detect conformational flexibility (e.g., ring puckering).
  • DFT Calculations : Compare theoretical (B3LYP/cc-pVDZ) and experimental bond lengths .
  • Synchrotron XRD : High-resolution data (≤ 0.8 Å) clarifies electron density maps .

Advanced: How are structure-activity relationships (SAR) studied for imidazolidin-2-one-based enzyme inhibitors?

SAR involves systematic substitution and bioassay correlation:

Substituent Variation : Modify the hydroxyethyl group (e.g., replace with halogenated or alkyl chains).

Enzyme Assays : Measure IC₅₀ against acetylcholinesterase (anti-Alzheimer’s) or COX-2 (anti-inflammatory) .

Pharmacophore Modeling : Identify critical moieties (e.g., hydrogen-bond donors from the hydroxy group) using Schrödinger’s Phase .

Methodological: What experimental design principles apply to crystallographic studies of imidazolidin-2-ones?

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water).
  • Data Collection : Employ a Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines anisotropic displacement parameters and validates with R₁ < 0.05 .

Methodological: How are hydrolysis kinetics of this compound quantified under physiological conditions?

  • UV-Vis Spectroscopy : Track absorbance changes at 240 nm (amide bond cleavage).
  • pH Dependence : Conduct experiments at pH 7.4 (PBS buffer, 37°C). Rate constants (k) are derived from pseudo-first-order plots .

Data Analysis: What statistical approaches validate reproducibility in synthetic yields or bioassay results?

  • ANOVA : Compare batch-to-batch yields (n ≥ 3).
  • Bland-Altman Plots : Assess assay variability between labs.
  • QSAR Models : Use partial least squares (PLS) regression to correlate substituent effects with activity .

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